Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate

Catalog No.
S973599
CAS No.
1093348-62-9
M.F
C14H18O5S
M. Wt
298.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate

CAS Number

1093348-62-9

Product Name

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate

IUPAC Name

ethyl 5-(4-methylphenyl)sulfonyl-3-oxopentanoate

Molecular Formula

C14H18O5S

Molecular Weight

298.36 g/mol

InChI

InChI=1S/C14H18O5S/c1-3-19-14(16)10-12(15)8-9-20(17,18)13-6-4-11(2)5-7-13/h4-7H,3,8-10H2,1-2H3

InChI Key

APRUPJUUTCSBAE-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCOC(=O)CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)C

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is a synthetic organic compound notable for its unique structure, which includes an ethyl ester group and a sulfonyl moiety attached to a pentanoate backbone. This compound is recognized for its stability and utility as a precursor in organic synthesis, particularly in the generation of Nazarov's reagent, ethyl 3-oxopent-4-enoate, which is valuable in various

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate (CAS Number: 1093348-62-9) finds application in scientific research primarily as a precursor for the synthesis of Ethyl 3-oxopent-4-enoate, also known as Nazarov's reagent [].

Synthesis of Nazarov's Reagent

Nazarov's reagent is a valuable building block in organic synthesis, particularly for the construction of complex molecules. Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate offers a convenient route to Nazarov's reagent through a base-induced β-elimination reaction []. This reaction cleaves the molecule to form Nazarov's reagent and removes a leaving group. The advantage of using Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate lies in its stability compared to other Nazarov reagent precursors, making it easier to handle and store in a laboratory setting.

Applications of Nazarov's Reagent

Nazarov's reagent, derived from Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, participates in various organic reactions. Here are two prominent applications:

  • Robinson annulation

    Nazarov's reagent serves as an anulating agent in the Robinson annulation reaction. This reaction allows for the formation of cyclic structures containing six-membered rings, which are prevalent in many natural products and pharmaceuticals [].

  • Synthesis of γ-pyrones

    Nazarov's reagent can be used in the synthesis of γ-pyrones, a class of heterocyclic compounds with diverse biological activities. The reaction involves a triflic anhydride-mediated electrophilic condensation process.

  • Base-Induced β-Elimination: This reaction generates ethyl 3-oxopent-4-enoate from the sulfonyl compound, which can further be utilized in cyclization reactions .
  • Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack, leading to various derivatives depending on the nucleophile used.
  • Reduction and Oxidation: The compound can be reduced to form alcohols or oxidized to yield ketones, depending on the reagents and conditions applied.

The synthesis of ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate typically involves multi-step organic reactions. One common method includes:

  • Formation of Sulfonyl Adducts: The initial step involves reacting sodium p-toluenesulfinate with acrylonitrile or acrylic acid to form intermediates.
  • Condensation and Esterification: These intermediates are then subjected to condensation reactions followed by esterification with ethyl bromoacetate under controlled conditions to yield the final product .

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate has several applications:

  • Synthesis of Nazarov's Reagent: It serves as a stable synthon for producing ethyl 3-oxopent-4-enoate, which is crucial in organic synthesis for constructing complex molecular frameworks .
  • Building Block in Organic Chemistry: The compound is used as a building block for synthesizing various other organic compounds, particularly in pharmaceutical chemistry.
  • Research Tool: Its utility in chemical research extends to studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate focus on its reactivity with biological targets. Although specific interaction data is sparse, similar compounds have been shown to interact with enzymes and receptor sites, potentially influencing metabolic pathways. Future studies could elucidate its precise mechanisms of action and therapeutic potential .

Several compounds share structural features or functional groups with ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-Oxopent-4-enoateContains an enone structureDirectly derived from ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate via elimination
Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoateFluorinated aromatic ring; different substitution patternUtilized for different synthetic pathways
Ethyl 5-(4-methylphenyl)thiophene-2-carboxylic acidContains thiophene ring; carboxylic acid functional groupDifferent electronic properties due to sulfur presence

Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate stands out due to its sulfonamide functionality and stability as a precursor for Nazarov's reagent, making it particularly valuable in synthetic organic chemistry .

XLogP3

1.6

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Dates

Modify: 2024-04-14

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